Product packaging for methyl N-(2-methylpentanoyl)glycinate(Cat. No.:)

methyl N-(2-methylpentanoyl)glycinate

Cat. No.: B11178551
M. Wt: 187.24 g/mol
InChI Key: OCLGCOWJHSKNEU-UHFFFAOYSA-N
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Description

Methyl N-(2-methylpentanoyl)glycinate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO3 B11178551 methyl N-(2-methylpentanoyl)glycinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(2-methylpentanoylamino)acetate

InChI

InChI=1S/C9H17NO3/c1-4-5-7(2)9(12)10-6-8(11)13-3/h7H,4-6H2,1-3H3,(H,10,12)

InChI Key

OCLGCOWJHSKNEU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC(=O)OC

Origin of Product

United States

Synthetic Methodologies for Methyl N 2 Methylpentanoyl Glycinate

Strategic Approaches to Amide Bond Formation in N-Acylated Glycine (B1666218) Esters

The formation of the amide bond in N-acylated amino acid esters like methyl N-(2-methylpentanoyl)glycinate can be achieved through several strategic pathways. The most common approaches include the use of coupling reagents to mediate the condensation reaction, the conversion of the carboxylic acid to a more reactive intermediate such as an acid chloride or anhydride (B1165640), and, increasingly, the application of biocatalysts in enzymatic synthesis.

Coupling reagents are widely employed in organic synthesis to facilitate the formation of amide bonds under mild conditions, which is particularly important for preventing side reactions and racemization when dealing with chiral molecules. These reagents activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine.

Carbodiimide-Based Reagents (EDC/HOBt): One of the most common methods involves the use of a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). bachem.com EDC activates the carboxylic acid (2-methylpentanoic acid) to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by methyl glycinate (B8599266). However, it can also rearrange to a stable N-acylurea byproduct, reducing the yield. The addition of HOBt mitigates this side reaction by converting the O-acylisourea into an HOBt-active ester, which is more reactive towards the amine and less prone to rearrangement. peptide.comresearchgate.net This combination enhances reaction efficiency and minimizes potential epimerization. peptide.comorgsyn.org The water-soluble nature of EDC and its urea (B33335) byproduct simplifies purification, as they can be removed by aqueous extraction. bachem.com

Uronium/Aminium-Based Reagents (HATU): HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a highly efficient coupling reagent derived from 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). wikipedia.orgmychemblog.com It is used with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in polar aprotic solvents like N,N-dimethylformamide (DMF). wikipedia.orgfishersci.co.uk The reaction proceeds in two steps: the carboxylic acid first reacts with HATU to form a highly reactive OAt-active ester, which is then readily acylated by the amine. wikipedia.org HATU is known for its high coupling efficiencies and fast reaction rates, attributed to a neighboring group effect from the pyridine (B92270) nitrogen atom that stabilizes the transition state. wikipedia.org

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
Reagent SystemTypical AdditiveMechanismAdvantagesDisadvantages
EDCHOBt, Oxyma PureForms O-acylisourea intermediate, then active ester. nih.govWater-soluble byproducts, easy workup. bachem.comPotential for N-acylurea formation, moderate racemization risk without additives. bachem.com
HATUNone (derived from HOAt)Forms highly reactive OAt-active ester. wikipedia.orgVery high efficiency, fast reaction rates, low racemization. wikipedia.orgHigher cost, byproduct removal can be more complex than with EDC.

A classic and robust strategy for amide synthesis involves converting the carboxylic acid into a more electrophilic species, such as an acid chloride or an acid anhydride. uclan.ac.uk

Acid Chloride Method: This two-step process begins with the conversion of 2-methylpentanoic acid into 2-methylpentanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methyl glycinate to form the desired amide. ontosight.ai This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to neutralize the hydrochloric acid (HCl) byproduct. mychemblog.comgoogle.com

Acid Anhydride Method: Alternatively, 2-methylpentanoic acid can be converted to its symmetric anhydride, or a mixed anhydride can be formed in situ. Acetic anhydride is a common reagent used for the N-acetylation of amino acids like glycine. orgsyn.org For the synthesis of the target compound, 2-methylpentanoic anhydride could be used. The reaction with methyl glycinate would yield this compound and one equivalent of 2-methylpentanoic acid as a byproduct, which would need to be neutralized by a base.

These methods are generally high-yielding and utilize low-cost reagents. However, the reagents used to form the acid chloride (e.g., thionyl chloride) are harsh and can be incompatible with sensitive functional groups.

Enzymatic synthesis represents a greener and highly selective alternative to traditional chemical methods. researchgate.net Hydrolases, particularly lipases, are capable of catalyzing amide bond formation in low-water environments by reversing their natural hydrolytic function. researchgate.net

For the synthesis of N-acylated glycine esters, lipases such as the immobilized form of Candida antarctica lipase (B570770) B (CALB, often sold as Novozym 435) have proven effective. researchgate.netnih.gov The direct condensation of a free carboxylic acid and an amine is often low-yielding due to the poor solubility of amino acids in organic solvents and unfavorable reaction equilibria. researchgate.netnih.gov A more successful strategy involves the aminolysis of an ester. In the context of this compound, the reaction would involve methyl glycinate and an ester of 2-methylpentanoic acid (e.g., methyl 2-methylpentanoate). This approach can lead to significantly higher conversion rates, with some syntheses of similar N-acyl glycines achieving yields of 75-80%. researchgate.netresearchgate.net The reaction is typically performed in an organic solvent to improve substrate solubility and shift the equilibrium toward synthesis. researchgate.net

Optimization of Reaction Conditions and Yields

To maximize the yield and purity of this compound, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants and reagents.

The choice of solvent is critical as it affects reactant solubility, reaction rates, and in some cases, the position of chemical equilibria. ucl.ac.uk

Coupling Reactions: Dipolar aprotic solvents such as DMF, NMP (N-Methyl-2-pyrrolidone), and CH₂Cl₂ (dichloromethane) are the most common media for coupling reactions due to their ability to effectively dissolve a wide range of reactants. wikipedia.orgucl.ac.uk However, due to environmental and safety concerns, greener alternatives are increasingly preferred. nsf.govacs.org Studies have shown that solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and dimethyl carbonate (DMC) can serve as effective replacements for DMF and CH₂Cl₂ in many amidation reactions. rsc.org

Acid Chloride/Anhydride Reactions: These reactions are often performed in non-polar solvents like dichloromethane (B109758) or chloroform. numberanalytics.com Some procedures, particularly for acyl glycinates, have been developed in aqueous systems or even under solvent-free conditions, which significantly improves the environmental profile of the synthesis. google.com

Enzymatic Reactions: In enzymatic synthesis, the solvent must maintain the enzyme's catalytic activity while dissolving the substrates. Organic solvents like acetonitrile (B52724) are often used. researchgate.netnih.gov However, solvent-free systems, where one of the liquid substrates acts as the reaction medium, are highly advantageous for process efficiency and sustainability. nih.gov

Table 2: Solvent Suitability for Different Synthetic Methods
Synthetic MethodCommon Solvents"Green" AlternativesConsiderations
Coupling Reagent-MediatedDMF, CH₂Cl₂, Acetonitrile wikipedia.orgfishersci.co.uk2-MeTHF, Ethyl Acetate, DMC rsc.orgHigh solubility of reactants and reagents is crucial.
Acid Chloride/AnhydrideDichloromethane, Chloroform, Toluene numberanalytics.comWater (with base), Solvent-free google.comMust be inert to the highly reactive acylating agent.
Enzymatic SynthesisAcetonitrile, tert-Butanol researchgate.netSolvent-free nih.govMust preserve enzyme stability and activity. Water content must be controlled.

Temperature: The reaction temperature directly influences the rate of reaction.

For coupling reactions, the process is often initiated at a low temperature (0 °C) to control the initial exothermic activation step, and then allowed to warm to room temperature to ensure the reaction goes to completion. fishersci.co.uk

Acid chloride and anhydride reactions can be performed at room temperature, but may require heating to increase the reaction rate, especially with less reactive substrates. tsijournals.comresearchgate.net

Enzymatic reactions have an optimal temperature that balances enzyme activity and stability. Exceeding this temperature can lead to denaturation and loss of catalytic function.

Stoichiometry: The molar ratio of reactants and reagents is a critical parameter for maximizing yield and minimizing side products.

In coupling reactions , it is common to use a slight excess (1.1–1.5 equivalents) of the coupling reagent and the amine (methyl glycinate) relative to the carboxylic acid to drive the reaction to completion. fishersci.co.uk A stoichiometric amount of base (typically 2–3 equivalents) is also required to neutralize acidic species and facilitate the reaction. fishersci.co.ukcommonorganicchemistry.com

For acid chloride/anhydride methods , near-equimolar amounts of the activated acid and the amine can be used. nih.gov However, an excess of the acylating agent is sometimes employed. A base is essential to scavenge the acidic byproduct (HCl or carboxylic acid).

In enzymatic synthesis , the substrate ratio can influence the reaction equilibrium. Adjusting the ratio of the acyl donor (2-methylpentanoic acid ester) to the acyl acceptor (methyl glycinate) can shift the equilibrium towards product formation.

By systematically adjusting these parameters, a synthetic route can be optimized to produce this compound with high yield and purity.

Catalyst Selection and Optimization

Commonly, the synthesis is achieved by reacting an activated form of 2-methylpentanoic acid, such as 2-methylpentanoyl chloride, with glycine methyl ester hydrochloride in the presence of a base to neutralize the hydrogen chloride formed. However, direct amidation of esters is also a viable route.

Base Catalysts: Solid basic catalysts, such as mixed oxides of magnesium and zirconium (MgO-ZrO₂), have demonstrated high selectivity and yield in the synthesis of methyl glycolate (B3277807) from a methanolic solution of glyoxal. dntb.gov.ualpnu.uaresearchgate.netbohrium.com The basicity of the catalyst has been shown to directly correlate with the selectivity of the methyl ester formation. dntb.gov.ualpnu.uaresearchgate.netbohrium.com While not directly applied to this compound, these findings suggest that solid base catalysts could be effective in the N-acylation of glycine methyl ester. Optimization would involve screening different mixed oxide compositions, catalyst loading, and reaction temperatures to maximize the yield of the desired product.

Acid Catalysts: In some N-acylation reactions, acid catalysts can be employed. For instance, the synthesis of N-substituted glycine derivatives has been achieved through the aminolysis of chloroacetic acid, followed by acidification to crystallize the chloride salts. mdpi.com

The optimization of catalytic conditions is a critical step. This involves a systematic study of various parameters to achieve the highest possible yield and purity of this compound.

Table 1: Parameters for Catalyst Optimization in the Synthesis of this compound

ParameterRange to be InvestigatedRationale
Catalyst Loading (mol%) 0.1 - 20To find the minimum amount of catalyst required for maximum conversion, minimizing cost and potential side reactions.
Temperature (°C) Room Temperature - 150To determine the optimal temperature for reaction rate without promoting decomposition or side product formation.
Reaction Time (hours) 1 - 24To identify the point at which the reaction reaches completion, avoiding prolonged reaction times that could lead to degradation.
Solvent Aprotic (e.g., Dichloromethane, Toluene) and Protic (e.g., Methanol)To assess the influence of solvent polarity on reaction efficiency and product solubility.

For a specific example, in the synthesis of related α-amino acid esters, organocatalysts have been used in low molar percentages (e.g., 0.1 mol%) with excellent results in terms of yield and enantioselectivity. acs.org This highlights the potential for highly efficient catalytic systems in the synthesis of this compound.

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of this compound are essential to obtain a product of high purity, free from unreacted starting materials, catalysts, and byproducts.

Flash column chromatography is a rapid and effective technique for the purification of organic compounds and is particularly well-suited for the purification of amino acid derivatives. nih.govresearchgate.netbiotage.comcolumn-chromatography.comfigshare.com This method utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent system of appropriate polarity, to separate the components of the reaction mixture based on their differential adsorption to the stationary phase. column-chromatography.com

For the purification of this compound, a non-polar compound, a solvent system such as a mixture of hexane (B92381) and ethyl acetate would likely be employed. The progress of the separation is monitored by techniques like thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Table 2: Typical Parameters for Flash Chromatography Purification

ParameterDescriptionExample for this compound
Stationary Phase The solid adsorbent material.Silica Gel (60 Å, 230-400 mesh)
Mobile Phase The solvent or solvent mixture that elutes the sample through the column.Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)
Loading Technique Method of applying the crude sample to the column.Dry loading (adsorbing the crude product onto a small amount of silica gel) or direct liquid injection.
Detection Method Technique used to monitor the eluting fractions.UV-Vis spectroscopy (if the compound is UV-active) or staining with a suitable agent (e.g., potassium permanganate) on a TLC plate.

The use of flash chromatography can significantly improve the purity of the final product, making it suitable for further applications. nih.govbiotage.com

Crystallization is a powerful technique for the purification of solid organic compounds. If this compound is a solid at room temperature, crystallization from a suitable solvent can be an effective final purification step. This process relies on the principle that the desired compound is soluble in a hot solvent but less soluble in the same solvent when it is cold, while impurities remain in solution.

The choice of solvent is critical for successful crystallization. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Studies on the crystallization behavior of fatty acid methyl esters and N-alkylated glycine derivatives can provide insights into suitable solvent systems. mdpi.comresearchgate.netthescipub.comresearchgate.net For instance, mixtures of polar and non-polar solvents are often used to achieve the desired solubility profile.

Recrystallization, which involves dissolving the crystalline material and crystallizing it again, can further enhance the purity of the compound. The melting point of the purified crystals can be used as an indicator of purity, with a sharp melting range suggesting a high degree of purity.

Control of Stereochemistry in the 2-Methylpentanoyl Moiety (if chiral precursors used)

The 2-methylpentanoyl moiety of this compound contains a chiral center at the second carbon atom. If a racemic mixture of 2-methylpentanoic acid is used as the starting material, the final product will also be a racemic mixture. However, if a specific stereoisomer is desired, methods for controlling the stereochemistry must be employed.

Diastereoselective synthesis aims to produce a specific diastereomer of the final product. In the context of this compound, if the glycine methyl ester were to be replaced with a chiral amino acid ester, the coupling with a racemic 2-methylpentanoyl chloride could lead to the formation of two diastereomers. The use of a chiral auxiliary or a chiral catalyst could influence the reaction to favor the formation of one diastereomer over the other. For example, zinc chloride has been used as a catalyst in the diastereoselective synthesis of sugar-fused dioxazinanes. rsc.org While a different reaction, it demonstrates the principle of using a Lewis acid to control diastereoselectivity.

Enantioselective synthesis focuses on the preferential formation of one enantiomer. This can be achieved by using an enantiomerically pure starting material or by employing a chiral catalyst or reagent that directs the reaction towards a specific enantiomer.

To synthesize an enantiomerically pure form of this compound, one would typically start with an enantiomerically pure form of 2-methylpentanoic acid. Alternatively, enantioselective alkylation of a glycine enolate equivalent can be a powerful strategy. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used for the enantioselective alkylation of glycine imines to produce α-alkylated glycinates with high enantiomeric excess. acs.orgresearchgate.net

Another approach involves the use of isothiourea-catalyzed enantioselective functionalization of glycine Schiff base aryl esters. nih.gov This method allows for the introduction of various functional groups at the α-position of glycine with high enantioselectivity. nih.gov

Table 3: Strategies for Enantioselective Synthesis of this compound

StrategyDescriptionKey Considerations
Chiral Precursor Use of enantiomerically pure (R)- or (S)-2-methylpentanoic acid.The stereochemical integrity must be maintained throughout the synthesis, particularly during the activation of the carboxylic acid and the amide bond formation.
Chiral Catalyst Employment of a chiral catalyst to induce asymmetry in the reaction.Catalyst selection is crucial; examples include chiral phase-transfer catalysts or organocatalysts. Optimization of reaction conditions is necessary to achieve high enantioselectivity. acs.orgacs.orgnih.gov
Chiral Auxiliary Temporary attachment of a chiral group to the glycine moiety to direct the acylation stereoselectively.The auxiliary must be readily attached and removed without affecting the desired product's stereochemistry.

Spectroscopic Characterization and Structural Elucidation of Methyl N 2 Methylpentanoyl Glycinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the chemical environment and connectivity of each atom in a molecule.

The ¹H NMR spectrum of methyl N-(2-methylpentanoyl)glycinate is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
H-a0.88Triplet3H
H-b1.15Doublet3H
H-c1.25-1.45Multiplet2H
H-d1.50-1.65Multiplet2H
H-e2.25Sextet1H
H-f3.70Singlet3H
H-g4.05Doublet2H
N-H~6.50Broad Triplet1H

The methyl protons (H-a) of the ethyl group at the end of the pentanoyl chain are expected to appear as a triplet around 0.88 ppm due to coupling with the adjacent methylene (B1212753) protons (H-c).

The methyl protons (H-b) attached to the chiral center (C-2) of the pentanoyl group will likely be a doublet at approximately 1.15 ppm, coupling with the single proton (H-e).

The methylene protons (H-c and H-d) in the pentanoyl chain will present as complex multiplets in the upfield region, typically between 1.25 and 1.65 ppm.

The methine proton (H-e) at the chiral center is expected to be a sextet around 2.25 ppm, resulting from coupling with the adjacent methyl and methylene groups.

The methyl ester protons (H-f) will be a sharp singlet at a downfield chemical shift of about 3.70 ppm, characteristic of protons on a carbon attached to an oxygen atom.

The methylene protons of the glycine (B1666218) unit (H-g) are anticipated to be a doublet around 4.05 ppm, coupling with the amide proton (N-H).

The amide proton (N-H) signal is expected to be a broad triplet around 6.50 ppm, with its chemical shift and broadness being influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-1'14.0
C-2'17.5
C-3'20.5
C-4'35.0
C-5'45.0
C-141.5
C-252.5
C-3170.5
C-4175.0

The alkyl carbons of the 2-methylpentanoyl group (C-1', C-2', C-3', C-4', and C-5') are predicted to resonate in the upfield region of the spectrum (14.0 - 45.0 ppm).

The α-carbon of the glycine moiety (C-1) is expected at approximately 41.5 ppm.

The methyl ester carbon (C-2) will likely appear around 52.5 ppm.

The two carbonyl carbons , from the ester (C-3) and the amide (C-4), will be the most downfield signals, predicted to be around 170.5 ppm and 175.0 ppm, respectively.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the H-e proton and the H-b and H-d protons, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, an HMBC correlation would be expected between the methyl ester protons (H-f) and the ester carbonyl carbon (C-3), and between the glycine methylene protons (H-g) and both the amide carbonyl (C-4) and the ester carbonyl (C-3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to determine the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)3300Medium
C-H Stretch (Alkyl)2850-2960Strong
C=O Stretch (Ester)1740Strong
C=O Stretch (Amide I)1650Strong
N-H Bend (Amide II)1550Medium
C-O Stretch (Ester)1170Strong

The IR spectrum of this compound is expected to be characterized by several key absorption bands. A medium intensity peak around 3300 cm⁻¹ would indicate the N-H stretching vibration of the secondary amide. Strong absorptions in the 2850-2960 cm⁻¹ region are due to the C-H stretching of the alkyl groups. Two distinct and strong carbonyl (C=O) stretching bands are predicted: one around 1740 cm⁻¹ for the ester and another, the Amide I band, at a lower wavenumber of approximately 1650 cm⁻¹. The presence of the Amide II band, resulting from N-H bending, is expected around 1550 cm⁻¹. Finally, a strong C-O stretching vibration from the ester group should be observable around 1170 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Predicted Mass Spectrometry Data:

IonPredicted m/z
[M]+•187.12
[M+H]+188.13
[M+Na]+210.11

The molecular formula of this compound is C₉H₁₇NO₃, which corresponds to a molecular weight of 187.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]+•) would be expected at an m/z of 187.12. In electrospray ionization (ESI), common adduct ions such as [M+H]⁺ (m/z 188.13) and [M+Na]⁺ (m/z 210.11) would likely be observed.

The fragmentation pattern would be indicative of the structure. Common fragmentation pathways would include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, leading to a fragment at m/z 156. Another characteristic fragmentation would be the cleavage of the amide bond, resulting in ions corresponding to the 2-methylpentanoyl cation (m/z 99) and the glycinate (B8599266) methyl ester radical cation or related fragments. A prominent peak at m/z 30, corresponding to [CH₂=NH₂]⁺, is a characteristic fragment for many aliphatic acylglycine methyl esters. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant chromophores present)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The presence of chromophores, or light-absorbing groups, is necessary for a compound to be UV-Vis active.

This compound lacks extensive conjugated systems or aromatic rings. The primary chromophores are the carbonyl groups of the amide and ester functionalities. These groups typically exhibit weak n → π* electronic transitions in the UV region, specifically between 210-220 nm. Therefore, a weak absorption band is predicted in this region of the UV spectrum. The molecule is not expected to absorb light in the visible range and would thus be colorless.

Chemical Reactivity and Transformation Studies of Methyl N 2 Methylpentanoyl Glycinate

Hydrolysis Kinetics and Mechanisms of Ester and Amide Linkages

The hydrolysis of methyl N-(2-methylpentanoyl)glycinate involves the cleavage of either the ester or the amide bond. The relative rates of these two processes are highly dependent on the reaction conditions, particularly the pH.

In acidic conditions, the hydrolysis of the methyl ester is generally favored over the hydrolysis of the more stable amide bond. The reaction proceeds via an AAC2 mechanism, where the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Under basic conditions, the ester linkage is also significantly more labile than the amide linkage. The hydrolysis of the ester occurs through a BAC2 mechanism, involving the direct nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon. The amide bond, being less electrophilic and having a better leaving group in the form of the resonance-stabilized amide anion, is more resistant to cleavage. Studies on similar N-acyl amino acid esters have shown that the ester group can be selectively hydrolyzed in the presence of the amide group under basic conditions. For instance, the hydrolysis of N-acetyl dehydroalanine (B155165) methyl ester demonstrates a significantly faster cleavage of the ester's C-O bond compared to the amide's C-N bond.

Enzymatic hydrolysis, for example, using proteases like α-chymotrypsin, can also be employed for the selective cleavage of such molecules, with the enzyme's specificity dictating which bond is preferentially hydrolyzed. Kinetic studies on a series of acylated glycine (B1666218) methyl esters have provided insights into the influence of the acyl group on the rate of enzyme-catalyzed hydrolysis.

Table 1: Representative Kinetic Data for the Hydrolysis of N-Acyl Amino Acid Esters

Compound Condition Rate Constant (k) Reference Compound
N-acetyl-L-lysine methyl ester α-trypsin catalyzed Lower kcat N2-benzoyl-L-arginine ethyl ester
N-acetyl-(glycyl)-L-lysine methyl ester β-trypsin catalyzed Enhanced deacylation rate N-acetyl-L-lysine methyl ester

Transesterification and Transamidation Reactions

Transesterification

The methyl ester group of this compound can undergo transesterification in the presence of an alcohol and a suitable catalyst. This equilibrium reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) by-product. Both acid and base catalysis can be employed. Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. Base-catalyzed transesterification proceeds through the nucleophilic attack of an alkoxide on the ester carbonyl.

Enzymatic transesterification using lipases is also a viable and often more selective method. For example, lipases can catalyze the transesterification of fatty acid methyl esters with various alcohols.

Transamidation

The conversion of the amide functionality in N-acylglycine derivatives is more challenging due to the lower reactivity of the amide bond compared to the ester. However, transamidation reactions can be achieved under specific conditions, often requiring activation of the amide bond or the use of highly reactive amines. For instance, the transamidation of N-acyl-glutarimides with amines proceeds under mild, metal-free conditions, suggesting that activation of the N-acyl group can facilitate this transformation. Nickel-catalyzed transamidation of N-activated twisted amides with non-nucleophilic anilines has also been reported, providing a pathway for forming new amide bonds from existing ones.

Table 2: Examples of Catalysts and Conditions for Transesterification and Transamidation

Reaction Catalyst/Conditions Substrate Type Product Type
Transesterification Lipase (B570770) Vegetable oil Fatty acid methyl esters
Transesterification Acid or Base Ester and alcohol New ester and alcohol
Transamidation Metal-free, triethylamine N-acyl-glutarimide and amine New amide

Reactions Involving the N-H Proton and the Methyl Ester Group

Reactions of the N-H Proton

The proton on the amide nitrogen is weakly acidic and can be removed by a strong base to form an amidate anion. This anion can then participate in various reactions, such as N-alkylation or N-arylation. For example, N-arylglycine esters can undergo electrocatalytic functionalization, which proceeds through an N-iodo intermediate formed after the initial reaction at the nitrogen. A simple method for the N-arylation of secondary amides using a NaH-initiated aryne generation strategy has also been developed.

Reactions of the Methyl Ester Group

The methyl ester group is susceptible to attack by strong nucleophiles.

Reduction: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent that can reduce the methyl ester to a primary alcohol. This reaction would yield N-(2-methylpentanoyl)glycinol. Sodium borohydride (B1222165) (NaBH4) is generally not strong enough to reduce esters unless activated by certain additives or under specific conditions.

Grignard Reactions: Grignard reagents (R-MgX) react with esters to produce tertiary alcohols. The reaction proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.

Modifications to the 2-Methylpentanoyl Side Chain

The 2-methylpentanoyl side chain is an alkyl group and its reactivity is characteristic of alkanes.

Free-Radical Halogenation: In the presence of a halogen (such as bromine) and UV light or a radical initiator, free-radical halogenation can occur. The selectivity of this reaction is dictated by the stability of the resulting alkyl radical. For the 2-methylpentanoyl side chain, the tertiary carbon (C2) is the most likely site of substitution due to the formation of the most stable tertiary radical.

Oxidation: While generally unreactive towards many oxidizing agents, strong oxidizing conditions can lead to the oxidation of the alkyl chain. For branched-chain fatty acids, biological oxidation can occur via α-oxidation or ω-oxidation pathways. In a laboratory setting, powerful oxidizing agents would be required, and such reactions might lack selectivity and could also affect other parts of the molecule. For instance, enzymatic oxidation of N-acylglycines can lead to the formation of N-acyl-α-hydroxyglycine.

Table 3: Expected Products from Side Chain Modification

Reaction Reagents Major Product
Free-Radical Bromination Br2, UV light Methyl N-(2-bromo-2-methylpentanoyl)glycinate

Derivatization for Labeling or Conjugation Studies

For analytical or biological studies, this compound can be derivatized to introduce labels or to conjugate it to other molecules.

Hydrolysis and Subsequent Derivatization: A common strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid or the complete hydrolysis to glycine. The exposed carboxyl or amino group can then be used for conjugation. For example, N-hydroxysuccinimide (NHS) esters are widely used to label primary amines with fluorescent probes or biotin.

Direct Labeling: While less common for this specific molecule, direct labeling strategies could potentially target the N-H group under specific conditions.

Analytical Derivatization: For analytical purposes such as gas chromatography-mass spectrometry (GC-MS), N-acylglycines are often derivatized to increase their volatility and improve their chromatographic properties. This can involve esterification of the carboxyl group (after hydrolysis of the methyl ester) with reagents like bis(trifluoromethyl)benzyl (BTFMB) bromide.

Table 4: Common Derivatization Strategies for N-Acylglycine Analogs

Functional Group Targeted Derivatization Reagent Purpose
Primary amine (after hydrolysis) NHS-ester fluorescent dye Fluorescent labeling
Primary amine (after hydrolysis) NHS-ester biotin Biotinylation for affinity studies

Theoretical and Computational Chemistry of Methyl N 2 Methylpentanoyl Glycinate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure of molecules like methyl N-(2-methylpentanoyl)glycinate. These methods provide detailed insights into the molecule's stability, reactivity, and electronic properties. A typical approach involves geometry optimization to find the lowest energy structure, followed by the calculation of various electronic descriptors.

For this compound, DFT calculations would be performed using a functional such as B3LYP, often paired with a basis set like 6-31G* to balance computational cost and accuracy. whiterose.ac.uk Such calculations can determine key electronic properties including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential map, which illustrates the charge distribution across the molecule and indicates regions susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl oxygen atoms in the ester and amide groups are expected to be regions of high electron density (negative potential), while the amide proton would be a region of low electron density (positive potential).

Hypothetical DFT-Calculated Electronic Properties

PropertyCalculated ValueUnits
Total Energy-729.543Hartrees
HOMO Energy-0.258Hartrees
LUMO Energy0.045Hartrees
HOMO-LUMO Gap0.303Hartrees
Dipole Moment2.85Debye

This interactive table presents hypothetical electronic properties for this compound, as would be calculated using DFT methods.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, such as the C-N amide bond and the C-C bonds within the 2-methylpentanoyl and glycinate (B8599266) moieties. Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule and to understand the energy barriers between them.

This analysis is typically initiated by systematically rotating key dihedral angles and calculating the corresponding energy at each point, often using molecular mechanics force fields for an initial scan, followed by higher-level DFT or Møller–Plesset (MP2) calculations for more accurate energies of the identified minima. The results are used to construct a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry.

For N-acyl glycine (B1666218) derivatives, the conformation around the amide bond is of particular interest, with cis and trans isomers being possible. The trans conformation is generally more stable. The various conformers will differ in energy due to factors like steric hindrance and the potential for intramolecular hydrogen bonding.

Hypothetical Relative Energies of Stable Conformers

ConformerDihedral Angle (O=C-N-C)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum)178.5°0.0075.3
2-65.2°1.5215.1
370.1°1.989.6

This interactive table shows hypothetical data from a conformational analysis, detailing the relative energies and populations of the most stable conformers of this compound at room temperature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. nih.gov Calculations are performed on the optimized geometry of the molecule. It is standard practice to calculate the NMR shieldings for the molecule of interest and for a reference compound, such as tetramethylsilane (TMS), to convert the absolute shielding values into chemical shifts (δ). Predicted spectra can aid in the assignment of experimental signals and can be used to distinguish between different isomers or conformers. Machine learning and neural network-based approaches are also becoming increasingly accurate for predicting NMR spectra. nmrdb.orgresearchgate.net

IR Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations yield the frequencies and intensities of the fundamental vibrational modes. DFT methods are widely used for this purpose. researchgate.net The calculated frequencies are often systematically higher than the experimental values, and thus, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental data. The predicted IR spectrum can help in assigning specific absorption bands to the corresponding molecular motions, such as the C=O stretching of the ester and amide groups, and the N-H stretching and bending vibrations.

Hypothetical Predicted Spectroscopic Data

Table 6.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom Predicted ¹H Shift Predicted ¹³C Shift
Amide N-H 6.85 -
Glycine α-CH₂ 4.05 41.5
Ester O-CH₃ 3.72 52.3
Pentanoyl α-CH 2.35 45.8
Ester C=O - 171.2

This interactive table displays hypothetical NMR chemical shifts for selected atoms in this compound.

Table 6.3.2: Predicted Major IR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Scaled Frequency Expected Intensity
N-H Stretch 3350 Medium
C-H Stretch (alkyl) 2960-2870 Strong
Amide C=O Stretch (Amide I) 1665 Very Strong
Ester C=O Stretch 1745 Very Strong

This interactive table lists hypothetical, scaled vibrational frequencies for the most prominent IR bands of this compound.

Molecular Dynamics Simulations to Study Solution-Phase Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in a solvent, typically water or an organic solvent, which is not captured by gas-phase quantum chemical calculations.

In an MD simulation, the molecule is placed in a box of solvent molecules, and the interactions between all atoms are described by a force field (e.g., AMBER, CHARMM). nih.gov Newton's equations of motion are then solved iteratively to trace the trajectory of each atom.

These simulations can be used to explore the conformational landscape of the molecule in solution, determining which conformers are most prevalent and the timescales of transitions between them. They also provide detailed information about the solvation structure, such as the arrangement of solvent molecules around the solute and the nature of solute-solvent hydrogen bonds. For instance, MD simulations could reveal how water molecules interact with the polar amide and ester groups of this compound. Furthermore, properties like the radius of gyration can be calculated to understand the molecule's compactness in solution.

Hypothetical Molecular Dynamics Simulation Parameters and Observables

Parameter / ObservableValue / Description
Force FieldAMBER
SolventTIP3P Water
Simulation Time100 ns
Temperature298 K
Pressure1 atm
Average Radius of Gyration4.2 Å
Average Solute-Water H-Bonds3.5

This interactive table outlines typical parameters for an MD simulation of this compound in water and some hypothetical results that could be obtained.

An extensive search of scientific literature and chemical databases has been conducted to gather information on the chemical compound "this compound" for the purpose of generating a detailed article on its biological interactions at a molecular level.

Despite employing various search strategies, including the use of synonyms and exploring related chemical classes, no specific data or research articles were found for "this compound." The scientific literature readily available in the public domain does not appear to contain studies on its enzyme binding and inhibition, interactions with specific biomolecules, cellular uptake mechanisms, structure-activity relationships, or biotransformation pathways.

Therefore, it is not possible to provide the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection, as no research findings on this particular compound could be located. The information necessary to construct the data tables and detailed research findings as per the instructions is absent from the available scientific record.

Future Research Directions and Emerging Avenues for Methyl N 2 Methylpentanoyl Glycinate

Integration with Advanced High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid assessment of large numbers of compounds for biological activity or desired physical properties. The integration of methyl N-(2-methylpentanoyl)glycinate into HTS campaigns could unveil novel biological functions.

Future research could focus on developing and implementing HTS assays to screen this compound against a wide array of biological targets. Given that N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules, HTS could be employed to identify interactions with receptors, enzymes, and ion channels. nih.govbohrium.comwikipedia.org For instance, platforms utilizing fluorescence resonance energy transfer (FRET), bioluminescence resonance energy transfer (BRET), or mass spectrometry could be adapted to screen for binding or modulation of targets involved in metabolic or neurological pathways. eurofinsdiscovery.comyoutube.com

A key challenge in HTS is the sheer volume of data generated. Therefore, the development of sophisticated data analysis pipelines will be crucial. Machine learning algorithms could be trained on the physicochemical properties of this compound and its screening results to predict the activity of related compounds, thereby accelerating the discovery process.

Screening PlatformPotential Application for this compoundThroughput
Cell-based Assays Evaluation of cytotoxicity, receptor activation/inhibition, and pathway modulation.10,000-100,000 compounds/day
Biochemical Assays Direct measurement of enzyme inhibition or activation.50,000-1,000,000 compounds/day
Mass Spectrometry-based Screening Label-free detection of binding to target proteins.1,000-10,000 compounds/day

Development of Novel Synthetic Routes with Enhanced Sustainability

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound should prioritize the development of sustainable and efficient synthetic routes.

Traditional methods for amide bond formation often rely on coupling reagents that generate significant chemical waste. A forward-looking approach would be to explore biocatalytic methods. Enzymes such as lipases or aminoacylases could potentially catalyze the N-acylation of glycine (B1666218) methyl ester with a derivative of 2-methylpentanoic acid. researchgate.netnih.govnih.gov This would offer a milder and more environmentally friendly alternative to conventional chemical synthesis. researchgate.netresearchgate.net

Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, could significantly enhance the sustainability of producing this compound. sigmaaldrich.com A comparative analysis of different synthetic routes, evaluating factors like atom economy, energy consumption, and waste generation, would be invaluable.

Synthetic ApproachPotential AdvantagesKey Research Challenges
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Enzyme stability, substrate scope, and process optimization.
Flow Chemistry Improved safety, scalability, and process control.Reactor design and optimization for specific reactions.
Microwave-Assisted Synthesis Rapid reaction times and increased yields.Scale-up and potential for localized overheating.

Exploration of Unique Catalytic Roles or Reactivity Patterns

While N-acyl amino acids are primarily known for their biological activities, their potential as catalysts or unique reactants in organic synthesis remains largely unexplored. Future research could investigate whether this compound can exhibit novel catalytic properties.

The amide and ester functionalities within the molecule could potentially participate in hydrogen bonding and other non-covalent interactions, enabling it to act as an organocatalyst in certain reactions. For example, it could be explored as a catalyst for asymmetric synthesis, where the chiral center at the 2-position of the pentanoyl group might induce stereoselectivity.

Investigating the reactivity of the N-acyl glycine motif under various conditions could also reveal new synthetic transformations. For instance, selective cleavage or modification of the amide or ester bond could provide access to other valuable chemical intermediates.

Expansion into Interdisciplinary Research Areas

The unique chemical structure of this compound makes it a promising candidate for exploration in various interdisciplinary fields, including chemical biology and supramolecular chemistry.

Chemical Biology: As a modified amino acid, this compound could be used as a chemical probe to study biological processes. For example, it could be incorporated into peptides to study the effects of N-acylation on peptide structure and function. Given that N-acyl glycines are involved in metabolic regulation, this compound could be used to investigate the pathways and mechanisms of these endogenous signaling molecules. nih.govnih.govusf.edu

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding through its amide group suggests its potential use in the construction of self-assembling systems. nih.govresearchgate.net Research in this area could focus on the design of supramolecular polymers, gels, or other organized structures based on the self-assembly of this compound or its derivatives. These materials could have applications in drug delivery, tissue engineering, or as responsive materials.

Interdisciplinary FieldPotential Research FocusPotential Applications
Chemical Biology Development of molecular probes to study N-acyl amino acid signaling pathways.Understanding metabolic diseases and developing new therapeutic strategies.
Supramolecular Chemistry Design and synthesis of self-assembling materials based on the molecule.Drug delivery systems, biomaterials, and responsive materials.
Materials Science Incorporation into polymers to modify their physical and chemical properties.Development of biocompatible and biodegradable materials.

Q & A

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives with divergent bioactivity?

  • Methodological Answer : Systematic SAR requires modular synthesis (e.g., varying acyl or sulfonyl groups) and high-throughput screening. Pair this with molecular docking simulations to prioritize substituents that enhance target binding. Free-energy perturbation (FEP) calculations can predict binding affinity changes for unexplored analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.